Navigating the Synthesis and Characterization of Substituted Piperidine Derivatives: A Technical Guide on tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Navigating the Synthesis and Characterization of Substituted Piperidine Derivatives: A Technical Guide on tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on the synthesis, characterization, or biological activity of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine. As a result, this technical guide will focus on a closely related and well-documented analogue, tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate , to provide researchers, scientists, and drug development professionals with a representative in-depth understanding of the chemical class. This compound shares the core 1-BOC-piperidine scaffold and a brominated phenyl moiety, making it a valuable case study.
This guide presents a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate. The information is curated to serve as a foundational resource for researchers engaged in the design and synthesis of novel piperidine-based compounds for pharmaceutical and agrochemical applications.
Chemical Structure and Properties
The foundational structure of the representative compound, tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate, features a piperidine ring protected with a tert-butoxycarbonyl (BOC) group on the nitrogen atom. The 4-position of the piperidine ring is substituted with a 4-bromoanilino group.
Caption: Chemical structure of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.
A summary of the key physicochemical properties for tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate is provided in the table below.
| Property | Value |
| Molecular Formula | C16H23BrN2O2 |
| Molecular Weight | 355.27 g/mol |
| CAS Number | 443998-65-0 |
| Appearance | Not specified |
| Purity | ≥95% |
Experimental Protocols
The synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate is typically achieved through a reductive amination reaction. This method is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.
Synthesis of tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
A common synthetic route involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 4-bromoaniline in the presence of a reducing agent.[1]
Caption: Reductive amination workflow for the synthesis of the target compound.
Materials:
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N-(tert-Butoxycarbonyl)-4-piperidone
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4-Bromoaniline
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Sodium triacetoxyborohydride (Na(OAc)₃BH)
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Acetic acid (AcOH)
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Dichloromethane (CH₂Cl₂)
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1 N Sodium hydroxide (NaOH) solution
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Sodium sulfate (Na₂SO₄)
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Hexanes
Procedure:
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To a solution of N-(tert-Butoxycarbonyl)-4-piperidone (8.0 g, 40 mmol) and 4-bromoaniline (8.3 g, 48 mmol) in dichloromethane (CH₂Cl₂), add acetic acid (3.5 mL, 60 mmol).[1]
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Add sodium triacetoxyborohydride (12.7 g, 60 mmol) to the reaction mixture.[1]
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Stir the resulting solution at 25°C for 17 hours.[1]
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Upon completion of the reaction, dilute the mixture with CH₂Cl₂ and quench with 1 N NaOH solution.[1]
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Separate the aqueous layer and extract it with CH₂Cl₂.[1]
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
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Purify the crude product by recrystallization from a mixture of CH₂Cl₂ and hexanes to yield the final product.[1]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table outlines the expected analytical data for tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.
| Analytical Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the BOC group, piperidine ring protons, and the aromatic protons of the 4-bromoanilino moiety. |
| ¹³C NMR | Resonances corresponding to the carbonyl of the BOC group, the aliphatic carbons of the piperidine ring, and the aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (355.27 g/mol ) and characteristic isotopic pattern for bromine. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Applications in Research and Development
Piperidine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The BOC-protected piperidine scaffold serves as a versatile building block in the synthesis of complex molecules.[2] The bromo-substituent on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs.[3] Compounds of this class are often investigated for their potential in treating neurological disorders.[2][3]
This technical guide provides a foundational understanding of the synthesis and characterization of a representative substituted 1-BOC-piperidine derivative. The detailed experimental protocol and compiled data serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry, facilitating the development of novel compounds with potential therapeutic applications.
